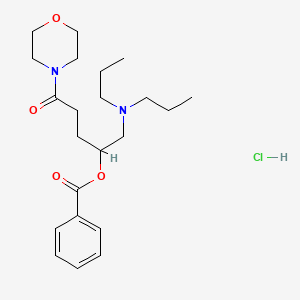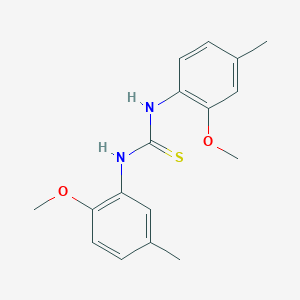
Di-(2-methoxy-5-methylphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-(2-methoxy-5-methylphenyl)thiourea: is an organosulfur compound with the molecular formula C16H18N2O2S. It belongs to the class of thioureas, which are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms. This compound is known for its diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common method for synthesizing di-(2-methoxy-5-methylphenyl)thiourea involves the condensation of 2-methoxy-5-methylaniline with thiophosgene (CSCl2) in the presence of a base such as triethylamine.
Thioacylation: Another method involves the reaction of 2-methoxy-5-methylaniline with carbon disulfide (CS2) in an aqueous medium.
Industrial Production Methods: Industrial production of this compound often involves large-scale thioacylation reactions using readily available starting materials like 2-methoxy-5-methylaniline and carbon disulfide. The reaction conditions are optimized to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Di-(2-methoxy-5-methylphenyl)thiourea can undergo oxidation reactions to form sulfoxides and sulfones.
Substitution: Nucleophilic substitution reactions can occur at the thiocarbonyl group, leading to the formation of various substituted thiourea derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, aryl halides
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted thiourea derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: Di-(2-methoxy-5-methylphenyl)thiourea is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown inhibitory activity against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are targets for the treatment of neurodegenerative diseases .
Medicine: Its derivatives have been investigated for their antimicrobial, antioxidant, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and polymers. It is also employed as a stabilizer in the formulation of certain materials .
Wirkmechanismus
The mechanism of action of di-(2-methoxy-5-methylphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The thiocarbonyl group (C=S) in the compound can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to enzyme inhibition . This interaction can disrupt the normal function of the enzyme, resulting in therapeutic effects such as the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .
Vergleich Mit ähnlichen Verbindungen
- N-(2-Methoxy-5-methylphenyl)thiourea
- 1-(2-Methoxy-5-methylphenyl)-3-phenylthiourea
- 1-(2-Methoxy-5-methylphenyl)-3-(2-naphthyl)thiourea
Comparison: Di-(2-methoxy-5-methylphenyl)thiourea is unique due to its symmetrical structure, which imparts distinct physicochemical properties compared to its asymmetrical counterparts. The presence of two methoxy and methyl groups enhances its solubility and reactivity in various chemical reactions . Additionally, its symmetrical nature may contribute to more consistent biological activity and easier purification processes .
Eigenschaften
CAS-Nummer |
63980-68-7 |
|---|---|
Molekularformel |
C17H20N2O2S |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
1-(2-methoxy-4-methylphenyl)-3-(2-methoxy-5-methylphenyl)thiourea |
InChI |
InChI=1S/C17H20N2O2S/c1-11-6-8-15(20-3)14(9-11)19-17(22)18-13-7-5-12(2)10-16(13)21-4/h5-10H,1-4H3,(H2,18,19,22) |
InChI-Schlüssel |
OGDPRTUTXQONQP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC)NC(=S)NC2=C(C=C(C=C2)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


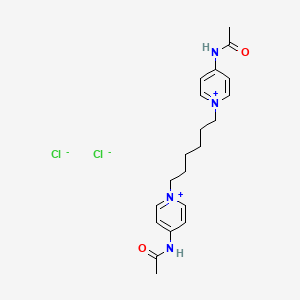
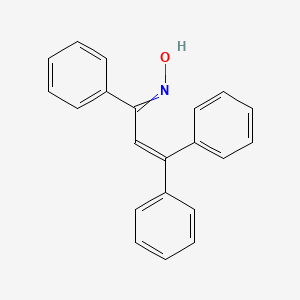
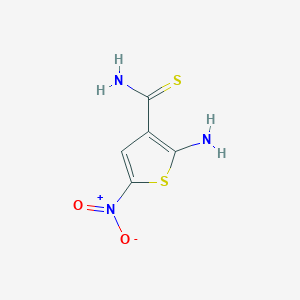
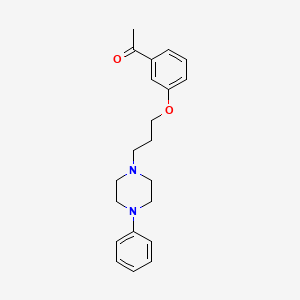
![Trimethyl{[(2S)-octan-2-yl]oxy}silane](/img/structure/B14482824.png)
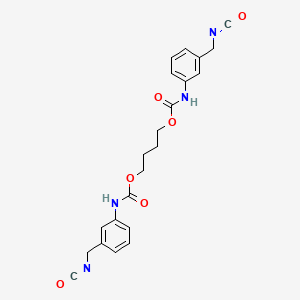

![N-{[Bis(hydroxymethyl)phosphoryl]methyl}thiourea](/img/structure/B14482842.png)
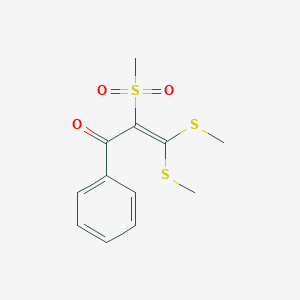
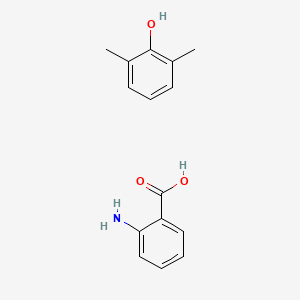
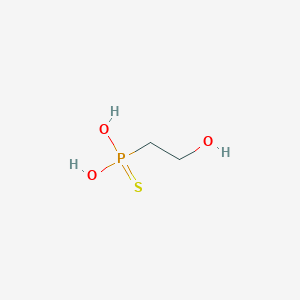
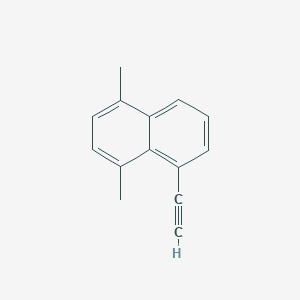
![2-[(E)-N-hydroxy-C-[(5E)-5-hydroxyimino-5-(2-hydroxyphenyl)pentyl]carbonimidoyl]phenol](/img/structure/B14482871.png)
